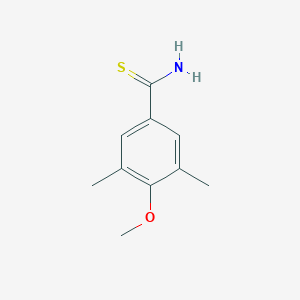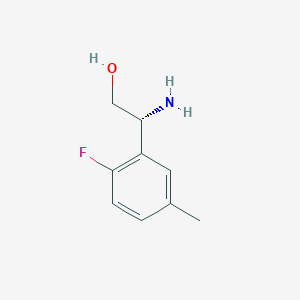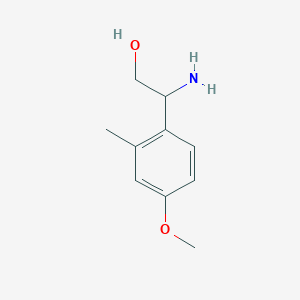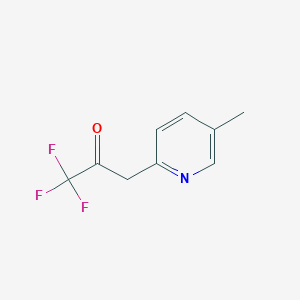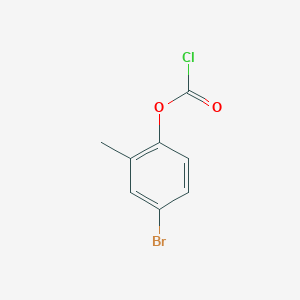
4-Bromo-2-methylphenyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-methylphenyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a chloroformate group. It is used as a reagent in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-2-methylphenyl chloroformate can be synthesized through the reaction of 4-bromo-2-methylphenol with phosgene in the presence of a base. The reaction typically involves the following steps:
Starting Material: 4-Bromo-2-methylphenol.
Reagent: Phosgene (COCl₂).
Base: A base such as triethylamine (TEA) is used to neutralize the hydrochloric acid formed during the reaction.
Solvent: The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF).
Conditions: The reaction is conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature and pressure. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-methylphenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: Reaction with water to form 4-bromo-2-methylphenol and carbon dioxide.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Amines: Reacts with amines to form carbamates in the presence of a base like triethylamine.
Alcohols: Reacts with alcohols to form carbonates, typically in the presence of a base.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Phenols: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-methylphenyl chloroformate has several scientific research applications:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including carbamates and carbonates.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-bromo-2-methylphenyl chloroformate involves nucleophilic substitution reactions. The chloroformate group (ROC(O)Cl) is highly reactive towards nucleophiles, leading to the formation of carbamates and carbonates. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl chloroformate: Similar in structure but contains a nitro group instead of a bromine atom.
Methyl chloroformate: Lacks the aromatic ring and substituents, making it less complex.
Benzyl chloroformate: Contains a benzyl group instead of a brominated phenyl ring.
Uniqueness
4-Bromo-2-methylphenyl chloroformate is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring, which can influence its reactivity and the types of products formed in reactions
Eigenschaften
Molekularformel |
C8H6BrClO2 |
|---|---|
Molekulargewicht |
249.49 g/mol |
IUPAC-Name |
(4-bromo-2-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6BrClO2/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4H,1H3 |
InChI-Schlüssel |
XSSNXZDYDZIGBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



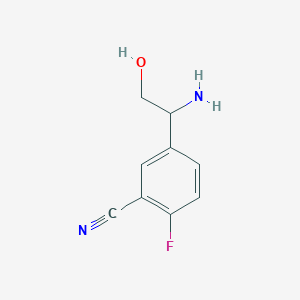
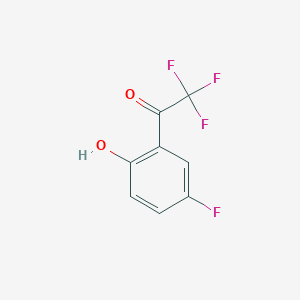
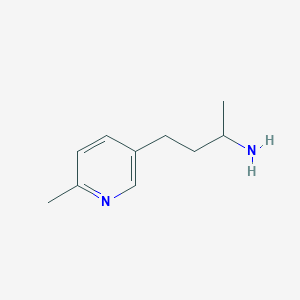
![(4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13612846.png)



